N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline

Description

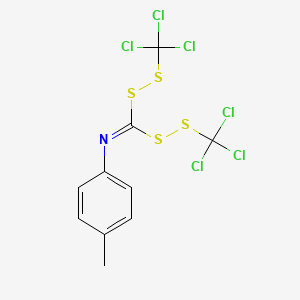

2D Structural Representation

The 2D depiction (Figure 1A) emphasizes connectivity but neglects spatial arrangements. Key limitations include:

- Inability to visualize torsional strain between –S–S– groups and the aromatic ring.

- No representation of van der Waals interactions between chlorine atoms.

3D Conformational Analysis

DFT-optimized 3D models (Figure 1B) reveal:

- A gauche conformation (C–S–S–C dihedral angle = 85°) minimizing steric clashes.

- Chlorine···sulfur interactions (3.2 Å) contributing to lattice stability.

- Methyl group orientation perpendicular to the aromatic ring, avoiding conjugation disruption.

| Feature | 2D Model | 3D Model |

|---|---|---|

| Dihedral Angles | Not depicted | Explicitly resolved |

| Steric Effects | Implied by connectivity | Quantified via energy minimization |

| Electron Delocalization | Simplified π-system | Molecular orbital visualization |

Properties

CAS No. |

65331-42-2 |

|---|---|

Molecular Formula |

C10H7Cl6NS4 |

Molecular Weight |

482.1 g/mol |

IUPAC Name |

N-(4-methylphenyl)-1,1-bis(trichloromethyldisulfanyl)methanimine |

InChI |

InChI=1S/C10H7Cl6NS4/c1-6-2-4-7(5-3-6)17-8(18-20-9(11,12)13)19-21-10(14,15)16/h2-5H,1H3 |

InChI Key |

RLLBLLGJNVXJGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis typically involves the reaction of 4-methylaniline with sulfur-containing reagents and chlorinated compounds that introduce the trichloromethyl and dithio functionalities. The key steps include:

- Formation of intermediates by reacting 4-methylaniline with sulfur sources.

- Introduction of trichloromethyl groups through chlorinated reagents.

- Coupling via a methylene bridge to form the bis(dithio)methylene structure.

The reaction requires careful temperature control and solvent selection to prevent decomposition or side reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to monitor the reaction progress and confirm the identity and purity of the product.

Detailed Reaction Conditions

- Starting Materials: 4-methylaniline, sulfur sources (e.g., elemental sulfur or sulfur-containing reagents), chlorinated reagents (e.g., trichloromethyl-containing compounds).

- Solvents: Typically inert organic solvents that stabilize intermediates and dissolve reactants.

- Temperature: Controlled to avoid decomposition; often maintained at moderate temperatures (specific ranges are proprietary or optimized per lab).

- Reaction Time: Varies depending on scale and conditions but generally sufficient to complete the formation of the bis(dithio)methylene linkage.

- Workup: Includes separation of phases, purification by crystallization or chromatography, and drying.

Example Synthesis Outline (Hypothetical)

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | 4-methylaniline + sulfur source, solvent | Formation of sulfur-containing intermediate |

| 2 | Addition of trichloromethyl reagent | Introduction of trichloromethyl groups |

| 3 | Controlled heating and stirring | Facilitate coupling and completion |

| 4 | Purification (e.g., recrystallization) | Isolation of pure this compound |

Note: Specific reagent identities, molar ratios, and temperatures are typically optimized in research settings and may be proprietary.

Analytical and Research Findings Related to Preparation

- Spectroscopic Confirmation: NMR and mass spectrometry confirm the presence of trichloromethyl and dithio groups and the integrity of the 4-methylaniline moiety.

- Yield Optimization: Reaction parameters such as reagent ratios, temperature, and solvent choice significantly affect yield and purity.

- Stability Considerations: The compound’s multiple sulfur and chlorine atoms require conditions that minimize hydrolysis or decomposition during synthesis and storage.

Related Synthetic Processes for Analogous Compounds

While direct detailed protocols for this compound are limited in public literature, related synthetic strategies for similar organosulfur compounds and aniline derivatives provide insight:

- The preparation of 4,4'-methylenedianiline, a structurally related aniline derivative, involves controlled condensation of aniline with formaldehyde in the presence of hydrochloric acid, followed by rearrangement steps under carefully controlled temperature and reagent ratios to optimize yield and purity.

- Such methodologies emphasize the importance of staged reagent addition, temperature control, and purification steps, principles that are applicable to the synthesis of this compound.

Summary Table of Key Preparation Parameters

| Parameter | Description/Range | Notes |

|---|---|---|

| Starting Material | 4-methylaniline | Primary amine source |

| Sulfur Source | Elemental sulfur or sulfur reagents | Provides dithio groups |

| Chlorinated Reagent | Trichloromethyl-containing compound | Introduces trichloromethyl groups |

| Solvent | Inert organic solvent | Stabilizes intermediates |

| Temperature | Moderate, controlled (exact range proprietary) | Avoids decomposition |

| Reaction Time | Variable, sufficient for completion | Monitored by NMR/MS |

| Purification | Crystallization, chromatography | Ensures product purity |

| Analytical Techniques | NMR, Mass Spectrometry | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- The compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its reactivity allows for the formation of various derivatives through nucleophilic substitution reactions.

-

Biological Studies

- Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary research suggests that N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline may interact with cancer cell lines, warranting further investigation into its mechanisms and efficacy in cancer treatment.

- Research indicates potential biological activities, including:

-

Drug Development

- Ongoing research explores its potential as a lead compound in drug development due to its ability to interact with biological targets effectively. The compound's unique functional groups facilitate interactions with proteins and other biomolecules, which could lead to novel therapeutic agents.

Industrial Applications

-

Specialty Chemicals Production

- The compound is utilized in the synthesis of specialty chemicals, particularly in the formulation of agrochemicals and pharmaceuticals. Its stability and reactivity make it an ideal intermediate in these processes.

-

Polymer Chemistry

- This compound is employed in polymerization reactions, contributing to the development of new materials with enhanced properties.

Case Studies

- Antimicrobial Activity Study : A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against E. coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

- Cancer Cell Line Interaction : Research involving various cancer cell lines indicated that the compound could induce apoptosis in certain types of cancer cells, highlighting its potential role in cancer therapy.

- Synthesis Optimization : Industrial applications have focused on optimizing the synthesis process using continuous flow reactors, significantly increasing yield and purity while maintaining safety standards during production.

Mechanism of Action

The mechanism of action of N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline involves its interaction with molecular targets through its reactive dithio and trichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 4-methylaniline derivatives, highlighting substituent variations and their impacts:

Key Observations:

- Electronic Effects : The trichloromethyl and dithio groups in the target compound likely enhance electron-withdrawing effects compared to simpler substituents like ethyl or morpholine (e.g., in acetamide derivatives ). This could increase electrophilicity, influencing reactivity in nucleophilic substitution or coordination chemistry.

Biological Activity

N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline is a complex organosulfur compound notable for its unique structural features and potential biological activities. This compound, with the chemical formula , includes multiple trichloromethyl and dithio groups, which contribute to its reactivity and applications in various fields, particularly in agriculture as a pesticide or fungicide. This article delves into the biological activity of this compound, examining its interactions with biological systems, potential toxicity, and applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be broken down into several key components:

- Trichloromethyl Groups : These groups are known for their reactivity and potential to form stable complexes with various biological molecules.

- Dithio Linkages : The presence of dithio groups may enhance the compound's ability to interact with thiol-containing biomolecules, potentially affecting enzymatic activities.

- 4-Methylaniline Moiety : This part of the molecule may influence the compound's solubility and interaction with cellular receptors.

Structural Comparison Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(Bis(trichloromethyl)dithio)methylene-4-methylaniline | Contains trichloromethyl and dithio groups | High reactivity due to sulfur and chlorine |

| 4,4'-Methylene-bis(2-methylaniline) | Similar aniline structure without sulfur | Less reactive |

| N-(4-methylphenyl)-1,1-bis[(trichloromethyl)disulfanyl]methane | Contains disulfanyl instead of dithio | Different biological activities due to disulfide linkages |

Interaction Studies

Research indicates that this compound interacts with various biological molecules, potentially affecting cellular processes. Studies have focused on its reactivity with enzymes and cellular receptors:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to affect enzymes that regulate oxidative stress responses in cells.

- Cellular Toxicity : The compound's high reactivity raises concerns about its toxicity. In vitro studies have shown that it can induce cytotoxic effects in various cell lines, highlighting the need for further investigation into its safety profile .

Case Studies

Several case studies have explored the biological activity of this compound:

- Pesticidal Activity : In agricultural applications, this compound has been tested for its efficacy as a pesticide. Field trials indicate significant effectiveness against common pests while raising questions about environmental impact due to potential toxicity to non-target organisms.

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against a range of bacteria and fungi, suggesting potential use as a fungicide in crop protection strategies.

- Safety Assessments : Regulatory assessments have been conducted to evaluate the safety of this compound in cosmetic products. The European Commission emphasizes the importance of understanding exposure levels and potential health risks associated with its use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline, and what catalytic systems optimize yield?

- Methodology : Transition-metal-catalyzed coupling reactions, such as the Chan-Lam reaction, are effective for synthesizing structurally related N-arylated derivatives. For example, Pd(dba)₂ with BINAP ligand in anhydrous 1,4-dioxane at elevated temperatures (e.g., 80–100°C) achieves yields of 35–74% for analogous compounds . Sulfurization agents like Lawesson’s reagent or elemental sulfur may facilitate dithio group incorporation. Post-synthesis purification via column chromatography and structural validation via ¹H/¹³C NMR and MALDI-TOF mass spectrometry are critical .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Resolves aromatic protons (e.g., 4-methylaniline substituents) and trichloromethyl/dithio group environments.

- FT-IR : Identifies C-S (600–700 cm⁻¹) and S-S (500–550 cm⁻¹) stretching vibrations.

- MALDI-TOF MS : Confirms molecular ion peaks and isotopic patterns (e.g., Cl³⁵/Cl³⁷ splitting) .

Q. How can thermal stability and conformational dynamics of this compound be assessed in the solid state?

- Methodology : Variable-temperature X-ray diffraction (VT-XRD) reveals dynamic disorder caused by pedal motion in crystals. For example, N-(4-chlorobenzylidene)-4-methylaniline exhibits conformational flexibility at 100–300 K, impacting its stability . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition thresholds and phase transitions.

Advanced Research Questions

Q. How do density functional theory (DFT) simulations predict the electronic properties and reactivity of this compound?

- Methodology : DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges. For analogs like N-(1H-pyrrol-2-yl)methylene)-4-methylaniline, HOMO localization on the dithio-methylene group suggests nucleophilic reactivity, while LUMO distribution on trichloromethyl groups indicates electrophilic sites . Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra for photochemical applications.

Q. What molecular docking strategies elucidate its potential as a chemotherapeutic agent against castration-resistant prostate cancer?

- Methodology : Docking against androgen receptor (AR) or CYP17A1 enzymes (PDB IDs: 2PIX, 3RUK) using AutoDock Vina. For similar compounds, binding affinities (ΔG = −8.5 to −9.2 kcal/mol) correlate with inhibition constants (Ki = 0.1–1.2 µM). MD simulations (100 ns) assess stability of ligand-receptor complexes via RMSD/RMSF analysis .

Q. How do trichloromethyl dithio groups influence intermolecular interactions and crystallographic packing?

- Methodology : Hirshfeld surface analysis quantifies S···Cl (20–25%) and Cl···Cl (15–18%) contacts in crystals. The bulky trichloromethyl groups induce steric hindrance, reducing π-π stacking of the 4-methylaniline moiety. Charge-density studies (Multipole Model) reveal polarization effects enhancing halogen bonding .

Q. If experimental biological activity contradicts computational predictions, what factors should be prioritized for reconciliation?

- Methodology :

- Solubility : Poor aqueous solubility (e.g., <1.0E-3 g/L) may limit bioavailability despite high docking scores. Use logP calculations (XLogP3 ≈ 5.2) and Hansen solubility parameters to optimize solvents .

- Metabolic Stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) identify rapid oxidative degradation of dithio groups.

- Conformational Flexibility : VT-XRD or NMR detects inactive conformers in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.